![molecular formula C19H19ClN2O4 B2515738 methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 883487-91-0](/img/structure/B2515738.png)
methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C19H19ClN2O4 and its molecular weight is 374.82. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Indole derivatives, such as the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . Compounds such as 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine have shown significant inflammation inhibition .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . They have been used in the development of new derivatives that bind with high affinity to multiple receptors, which can be helpful in developing new useful anticancer drugs .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . They can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . They can inhibit the growth of harmful microorganisms, thereby preventing various infections .
6. Treatment of Rheumatoid Arthritis, Psoriasis, and Cancer Pyran derivatives, such as the compound , have the potential to be used in the treatment of rheumatoid arthritis, psoriasis, and cancer .
Use in Cosmetics
Pyran derivatives can also be used in cosmetics . They can be used as ingredients in skincare products due to their potential beneficial effects on the skin .
Use in Agrochemicals
Pyran derivatives can be used in the development of potent biodegradable agrochemicals . They can be used in the formulation of pesticides and fertilizers that are environmentally friendly .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives, which share some structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it’s likely that this compound could potentially affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
properties
IUPAC Name |
methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-4-22-10(2)9-13-15(18(22)23)14(11-5-7-12(20)8-6-11)16(17(21)26-13)19(24)25-3/h5-9,14H,4,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOLNCJFXUUVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate |
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